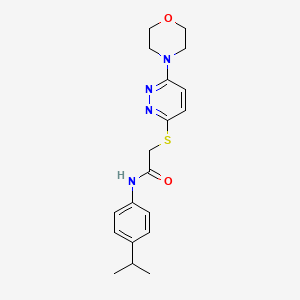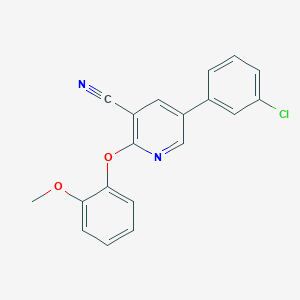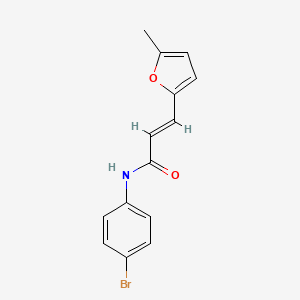![molecular formula C5H10ClF2N B2542501 [1-(Difluoromethyl)cyclopropyl]methanamine CAS No. 1785097-21-3](/img/structure/B2542501.png)
[1-(Difluoromethyl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of difluoromethylated products has seen significant advancements in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular weight of “[1-(Difluoromethyl)cyclopropyl]methanamine” is 157.59 . The InChI code is 1S/C5H9F2N.ClH/c6-4(7)5(3-8)1-2-5;/h4H,1-3,8H2;1H .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 157.59 . The product is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Homophenylalanine Analogs A study by Demir et al. (2004) focused on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, presenting a method starting from simple aromatic aldehydes. This process involves cyclopropanation, selective conversion of cyclopropyl ketones, and oxidation of furan rings to yield stereoisomers of α-(2-phenylcyclopropyl) glycine. This research showcases the utility of cyclopropyl-containing compounds in synthesizing conformationally restricted amino acid analogs with potential applications in drug development and bioactive molecule research (Demir et al., 2004).
Novel Compound Synthesis Zhai Zhi-we (2014) reported the synthesis of a novel 1, 3-Dithiolane Compound through a condensation reaction, highlighting the structural diversity achievable with cyclopropyl and similar functionalities. This compound's structure was confirmed through NMR and X-ray diffraction, illustrating the cyclopropyl group's role in synthesizing novel organics with potential applications in materials science and chemical research (Zhai Zhi-we, 2014).
Catalytic Applications Research on catalysis often explores the use of cyclopropyl-containing compounds. For instance, an efficient chemo-enzymatic route to (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate, was developed using methylcyclopropyl ketone. This process involves permanganate oxidation and reductive amination, demonstrating the cyclopropyl group's value in synthesizing intermediates for pharmacologically active compounds (Parker et al., 2012).
Anticancer Activity A study by Mbugua et al. (2020) on new palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases explored the anticancer activity of these complexes. Utilizing cyclopropyl and related functionalities within Schiff base ligands, the research demonstrated strong DNA-binding affinities and selective cytotoxicity towards cancerous cell lines. This indicates the potential of cyclopropyl derivatives in developing chemotherapeutic agents (Mbugua et al., 2020).
Safety and Hazards
Direcciones Futuras
The field of difluoromethylation has seen significant advancements in recent years. The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-(Difluoromethyl)cyclopropyl]methanamine involves the reaction of cyclopropylcarbinol with difluoromethylamine in the presence of a strong acid catalyst.", "Starting Materials": [ "Cyclopropylcarbinol", "Difluoromethylamine", "Strong acid catalyst" ], "Reaction": [ "Add cyclopropylcarbinol to a reaction flask", "Add difluoromethylamine to the reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
Número CAS |
1785097-21-3 |
Fórmula molecular |
C5H10ClF2N |
Peso molecular |
157.59 g/mol |
Nombre IUPAC |
[1-(difluoromethyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4(7)5(3-8)1-2-5;/h4H,1-3,8H2;1H |
Clave InChI |
JPIYMTYVIMQJQU-UHFFFAOYSA-N |
SMILES |
C1CC1(CN)C(F)F |
SMILES canónico |
C1CC1(CN)C(F)F.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2542425.png)

![9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2542428.png)
![N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2542430.png)
![5-Chloro-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2542433.png)
![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)


![4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2542439.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2542441.png)
